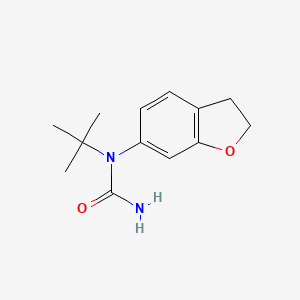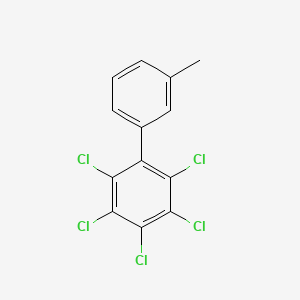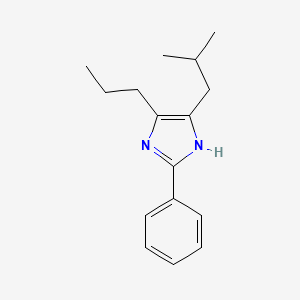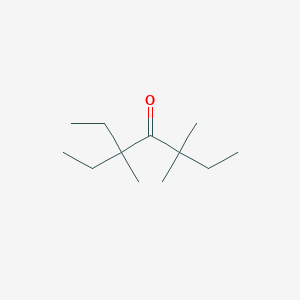
Ethenone, bromo(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenone, bromo(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with bromine. The reaction typically occurs in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of ethenone, bromo(trimethylsilyl)- often involves large-scale bromination of trimethylsilylacetylene. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
Ethenone, bromo(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted ethenones, alcohols, and coupled products with extended carbon chains .
Scientific Research Applications
Ethenone, bromo(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenone, bromo(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides steric protection and enhances the compound’s reactivity by stabilizing intermediates during reactions . The bromo group can be readily substituted, allowing for the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the bromo group.
Bromoethyne: Contains a bromo group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Used for silylation reactions but does not contain the ethyne group.
Uniqueness
Ethenone, bromo(trimethylsilyl)- is unique due to the presence of both the bromo and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
60366-59-8 |
|---|---|
Molecular Formula |
C5H9BrOSi |
Molecular Weight |
193.11 g/mol |
InChI |
InChI=1S/C5H9BrOSi/c1-8(2,3)5(6)4-7/h1-3H3 |
InChI Key |
ZALGKUJHMCHXPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


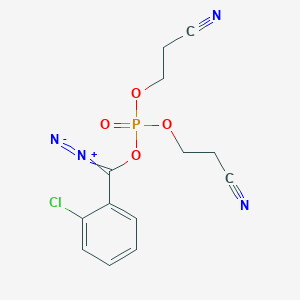
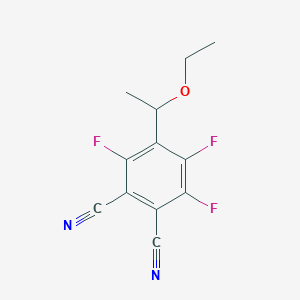
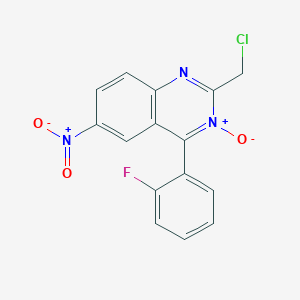
![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
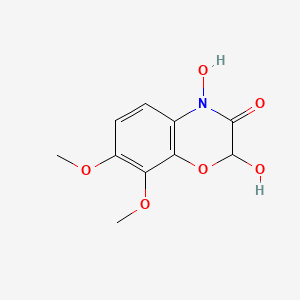

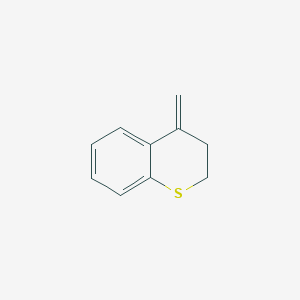
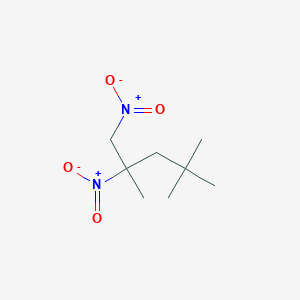
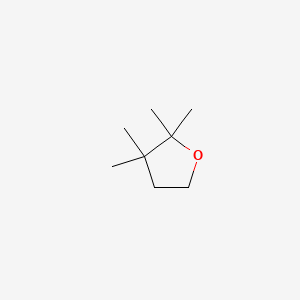
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)
